molecular formula C12H13ClN2OS B2823849 [4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine CAS No. 1215978-77-0

[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine

Cat. No. B2823849
CAS RN: 1215978-77-0
M. Wt: 268.76
InChI Key: WJOKBXYJKHKETM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 3-Methoxyphenethylamine was used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . Another related compound, Avanafil, was synthesized as described in patent WO2015001567A1 .

Scientific Research Applications

Synthesis and Binding Profile

One study focuses on the synthesis of a structurally novel series of selective serotonin-3 (5-HT3) receptor antagonists, highlighting the compound's highly potent binding profile in neuroblastoma-glioma cells and its effective penetration of the blood-brain barrier upon peripheral administration. This compound serves as a pharmacological tool for both in vitro and in vivo studies related to this class of compounds (Rosen et al., 1990).

Antimicrobial and Antifungal Activities

Another area of application is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and its characterization, which has shown potential for antimicrobial and antifungal activities. This research points towards the development of new pharmaceutical compounds with significant biological activities (Shimoga et al., 2018).

Anticancer and HIV Properties

Research on thiazolidin-4-one derivatives indicates their potential in anticancer and HIV treatments, underlining the importance of structural modifications in enhancing biological efficacy. This study showcases the design, synthesis, and pharmacological evaluation of these compounds, providing a basis for further development in therapeutic applications (Patel et al., 2013).

Molecular Docking and Quantum Chemical Calculations

A study involving molecular docking and quantum chemical calculations discusses the molecular structure and biological implications of a similar compound. It provides insights into the molecular parameters, intramolecular charge transfer, and biological effects based on docking results, suggesting a methodical approach to understanding the compound's interactions at the molecular level (Viji et al., 2020).

Photo-degradation Analysis

The photo-degradation behavior of thiazole-containing pharmaceutical compounds underlines the importance of understanding the stability and degradation pathways of these molecules. This knowledge is crucial for the development of stable pharmaceutical formulations and for predicting the behavior of these compounds under various environmental conditions (Wu et al., 2007).

properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-7-15-12(11(6-14)17-7)8-3-4-10(16-2)9(13)5-8/h3-5H,6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOKBXYJKHKETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CN)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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